(2S)-2-amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol
Overview
Description
(2S)-2-amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol: is a chiral compound with significant interest in various scientific fields. The presence of both amino and hydroxyl functional groups, along with the substituted aromatic ring, makes it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with a substituted benzene derivative, such as 3-chloro-2-fluorobenzaldehyde.
Amination: The aldehyde group is converted to an amino group through reductive amination, using reagents like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the reduction steps.
Continuous Flow Reactors: To enhance the efficiency and yield of the reactions, continuous flow reactors can be employed, allowing for better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the aromatic ring, using hydrogen gas and a suitable catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Reduced aromatic rings.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Due to its chiral nature, it can be used in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Medicine
Pharmaceuticals: Explored as a potential pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry
Material Science: Utilized in the synthesis of advanced materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which (2S)-2-amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence biochemical pathways by mimicking or inhibiting natural substrates, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol: The enantiomer of the compound, differing in the spatial arrangement of atoms.
3-chloro-2-fluorophenylethanol: Lacks the amino group, making it less versatile in certain reactions.
Uniqueness
Chirality: The (2S) configuration provides unique interactions with chiral environments, making it valuable in asymmetric synthesis.
Functional Groups: The combination of amino and hydroxyl groups, along with the substituted aromatic ring, offers a wide range of chemical reactivity and applications.
This detailed article provides a comprehensive overview of (2S)-2-amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2S)-2-amino-2-(3-chloro-2-fluorophenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO/c9-6-3-1-2-5(8(6)10)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGSNFQSUXFGGZ-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)F)[C@@H](CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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